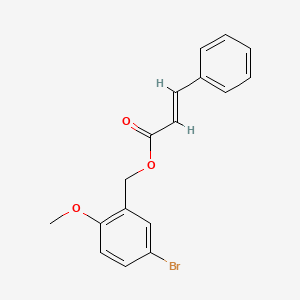

5-bromo-2-methoxybenzyl (2E)-3-phenyl-2-propenoate

Description

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-16-9-8-15(18)11-14(16)12-21-17(19)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPEKVFIWPOKB-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)COC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-methoxybenzyl (2E)-3-phenyl-2-propenoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzyl alcohol with (2E)-3-phenyl-2-propenoic acid. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the ester bond.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating potent activity comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 20 | Escherichia coli |

Antitumor Activity

The compound has also been evaluated for antitumor activity in various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 12 | Inhibition of proliferation |

| A549 | 20 | Inhibition of proliferation |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : Its antimicrobial activity suggests a potential mechanism involving disruption of bacterial cell membranes.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated that this compound outperformed several known antibiotics in terms of potency and spectrum of activity against resistant strains .

- Antitumor Activity Assessment : Another study focused on the antitumor properties of this compound, where it was tested against multiple cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Electronic and Steric Effects

- Bromine vs. Methoxy Substitution: The electron-withdrawing bromine in the target compound may enhance electrophilic reactivity compared to analogs like phenyl (2E)-3-phenyl-2-propenoate, which lacks halogenation.

- Ester Group Variations: Replacing the 5-bromo-2-methoxybenzyl group with methyl (as in the methyl propenoate analog) reduces steric bulk, possibly increasing solubility in polar solvents. Phenethyl esters (e.g., phenethyl 5-bromo-2-hydroxybenzoate) introduce longer alkyl chains, enhancing lipophilicity and membrane permeability in biological systems .

Physicochemical Properties

- Solubility: The target compound’s bromine and methoxy groups likely reduce water solubility compared to non-halogenated esters but improve organic solvent compatibility. Phenethyl esters may exhibit higher logP values due to extended alkyl chains .

- Stability : α,β-Unsaturated esters are prone to Michael addition reactions; however, bromine’s electron-withdrawing nature could stabilize the conjugated system, delaying degradation .

Q & A

Q. Basic

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and double-bond geometry (E-configuration) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and crystal packing; SHELXL/SHELXS software refines structural parameters .

- IR Spectroscopy: Identifies ester carbonyl (C=O) and methoxy (C-O) stretching frequencies .

How can reaction conditions be optimized to improve the yield of the esterification step?

Q. Advanced

- Catalyst Screening: Compare DCC, EDCI, or HATU for coupling efficiency; DMAP accelerates reaction rates .

- Solvent Effects: Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates .

- Temperature Control: Maintain 0–25°C to minimize side reactions (e.g., transesterification) .

- Workup Strategies: Use column chromatography (silica gel, hexane/EtOAc) for purification .

What strategies resolve discrepancies between computational and experimental structural data (e.g., NMR vs. crystallography)?

Q. Advanced

- Density Functional Theory (DFT): Compare calculated NMR shifts (e.g., using Gaussian) with experimental data to validate conformers .

- SHELX Refinement: Adjust thermal parameters and occupancy rates in crystallographic models to account for disorder .

- Dynamic NMR: Probe temperature-dependent shifts to identify conformational flexibility .

How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Suzuki-Miyaura Coupling: The bromo group acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation .

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to para positions .

- Steric Considerations: Bulkier substituents may necessitate ligand optimization (e.g., XPhos instead of PPh₃) .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

- Cytotoxicity Assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition: Fluorescence-based assays for kinases or hydrolases; IC₅₀ values determine potency .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks .

How to design experiments to determine the compound’s interaction with biological macromolecules?

Q. Advanced

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) with immobilized proteins .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K𝒹) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking: Use AutoDock Vina to predict binding poses; validate with mutagenesis studies .

What are the challenges in scaling up the synthesis without compromising purity?

Q. Advanced

- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Side Reactions: Optimize stoichiometry to minimize di-ester byproducts .

- Process Analytical Technology (PAT): Implement inline FTIR or HPLC to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.